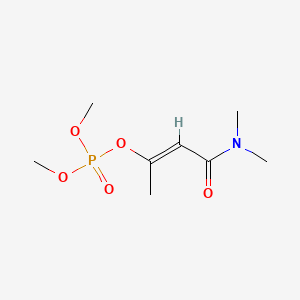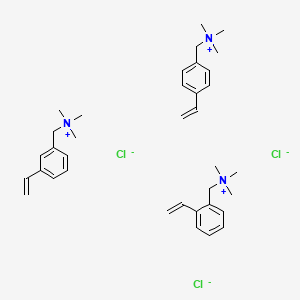
Bromfenvinphos
Descripción general
Descripción
Bromfenvinphos is a useful research compound. Its molecular formula is C12H14BrCl2O4P and its molecular weight is 404.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality Bromfenvinphos suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bromfenvinphos including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Impact on Honeybee Biochemical Defense
Research by Strachecka, Olszewski, and Paleolog (2016) explored the effect of bromfenvinphos on the biochemical defenses and physiology of the western honeybee, Apis mellifera L. They discovered that bromfenvinphos-treated bees exhibited decreased haemolymph volumes, altered protein concentrations, higher global DNA methylation levels, and reduced activities of several metabolic enzymes. Significantly, it also increased Nosema spp. infection levels in bees, highlighting its suppressive impact on various biochemical defense levels of honeybees (Strachecka, Olszewski, & Paleolog, 2016).
Oxidative Stress in Human Erythrocytes
A study by Sosnowska, Huras, and Bukowska (2015) examined the influence of bromfenvinphos and its impurities on oxidative stress in human erythrocytes. They found that bromfenvinphos induced lipid peroxidation and oxidative changes, with some of its impurities causing even stronger oxidative stress. This research contributes to understanding the potential health risks associated with exposure to bromfenvinphos and its impurities (Sosnowska, Huras, & Bukowska, 2015).
Suicidal Death of Human Erythrocytes
Research conducted by Officioso et al. (2016) revealed that bromfenvinphos could induce the suicidal death of human erythrocytes, known as eryptosis. This was evidenced by changes in cell volume, increase in oxidative stress markers, and the exposure of phosphatidylserine at the cell surface. The study provides crucial insights into the cellular impacts of bromfenvinphos at a molecular level (Officioso et al., 2016).
Histological Changes in Mice
Zaleska-Freljan, Kosicka, and Zbiegieni (1983) investigated the histological changes in mice after exposure to bromfenvinphos. Their findings included hyperemia and inflammatory infiltration in liver tissue, as well as minor changes in kidney structures. This study highlights the potential toxicological effects of bromfenvinphos at the organ level in mammals (Zaleska-Freljan, Kosicka, & Zbiegieni, 1983).
Effect on Acetylcholinesterase Activity
Sosnowska, Huras, Krokosz, and Bukowska (2013) studied the effect of bromfenvinphos on acetylcholinesterase (AChE) activity in human erythrocytes. They found that bromfenvinphos and its impurities significantly influenced AChE activity, demonstrating the compound's biochemical interactions and potential health risks (Sosnowska, Huras, Krokosz, & Bukowska, 2013).
Propiedades
IUPAC Name |
[(E)-2-bromo-1-(2,4-dichlorophenyl)ethenyl] diethyl phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrCl2O4P/c1-3-17-20(16,18-4-2)19-12(8-13)10-6-5-9(14)7-11(10)15/h5-8H,3-4H2,1-2H3/b12-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORDKAVSHIKNMAN-XYOKQWHBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(OCC)OC(=CBr)C1=C(C=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOP(=O)(OCC)O/C(=C/Br)/C1=C(C=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrCl2O4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bromfenvinphos | |
CAS RN |
33399-00-7 | |
| Record name | Bromfenvinphos [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033399007 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphoric acid, 2-bromo-1-(2,4-dichlorophenyl)vinyl diethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















